molecular formula C27H23NO4 B14087442 1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14087442
M. Wt: 425.5 g/mol
InChI Key: XIKFNUOIXULOQY-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines a benzyloxyphenyl group with a dihydrochromeno-pyrrole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxyphenyl intermediate, followed by its coupling with a chromeno-pyrrole precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23NO4/c1-2-16-28-24(19-12-14-20(15-13-19)31-17-18-8-4-3-5-9-18)23-25(29)21-10-6-7-11-22(21)32-26(23)27(28)30/h3-15,24H,2,16-17H2,1H3

InChI Key

XIKFNUOIXULOQY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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